4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine
Description
4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-amine (CID 82418259) is a bicyclic heterocyclic compound with the molecular formula C₆H₈N₂O₂ . Its structure comprises a fused pyran-oxazole ring system, where the oxazole moiety is substituted with an amine group at position 2. Key structural identifiers include:
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c7-6-4-3-9-2-1-5(4)10-8-6/h1-3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGVRDGTMYPAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368125-56-7 | |
| Record name | 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyran derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions vary based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Isomers and Ring-System Variants
4H,5H,7H-Pyrano[4,3-d][1,2]oxazol-3-amine
- Key Difference: The pyrano ring fusion shifts to [4,3-d] instead of [3,4-d], altering the spatial arrangement of substituents.
- Implications : This positional isomerism may affect dipole moments, solubility, and intermolecular interactions, though experimental data are unavailable .
2-(Chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,3]oxazole
- Key Difference : Substitution of the oxazole’s [1,2] oxygen with a [1,3] oxygen and addition of a chloromethyl group.
- Implications : The chloromethyl group enhances electrophilicity, making the compound a reactive intermediate in alkylation reactions. American Elements lists it as a life science building block .
Functional Group Derivatives
4H,6H,7H-Pyrano[3,4-d][1,2]oxazole-3-carbohydrazide
- Key Difference : Replacement of the amine (-NH₂) with a carbohydrazide (-CONHNH₂) group.
- This derivative is cataloged in synthetic chemistry databases .
{4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-yl}methanol
- Key Difference : Addition of a hydroxymethyl (-CH₂OH) group at position 3.
- Implications : The hydroxyl group increases hydrophilicity and enables conjugation reactions (e.g., esterification). CymitQuimica markets this derivative as a building block for drug discovery .
4H,6H,7H-Pyrano[3,4-d][1,2]oxazole-3-carboxylic Acid
Sulfur-Containing Analog
{4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl Chloride
Data Tables for Comparative Analysis
Table 1: Molecular Properties of 4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-amine and Derivatives
Table 2: Structural Isomers and Variants
Biological Activity
4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its properties, mechanisms of action, and potential applications.
Structural Information
- Molecular Formula : C₆H₈N₂O₂
- SMILES : C1COCC2=C1ON=C2N
- InChIKey : XNGVRDGTMYPAQM-UHFFFAOYSA-N
The compound features a unique fused pyran and oxazole ring structure, which is significant for its biological interactions.
Biological Activity Overview
Research into the biological activities of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine suggests potential applications in various fields such as pharmacology and medicinal chemistry. Notably, its activities include:
- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial effects against certain bacterial strains.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro, suggesting a mechanism that may involve the modulation of specific cellular pathways.
The exact mechanisms through which 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine exerts its biological effects remain under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors within cells. For instance:
- Enzyme Inhibition : Some studies suggest that the compound may inhibit enzymes involved in cancer progression or microbial resistance.
- Cell Signaling Modulation : The compound may influence signaling pathways that regulate cell growth and apoptosis.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study tested the compound against various bacterial strains and found promising results indicating inhibition of growth at certain concentrations. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
-
Anticancer Activity :
- In vitro assays conducted on cancer cell lines demonstrated that 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine significantly reduced cell viability compared to control groups. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Data Table: Biological Activity Summary
| Biological Activity | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Growth inhibition | |
| Anticancer | MCF-7 (breast cancer) | Reduced viability | |
| Enzyme Inhibition | BACE1 | Potency improvement |
Synthesis and Production
The synthesis of 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine typically involves cyclization reactions between suitable precursors under controlled conditions. Common methods include:
- Reaction of pyran derivatives with oxazole precursors.
- Use of catalysts to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
